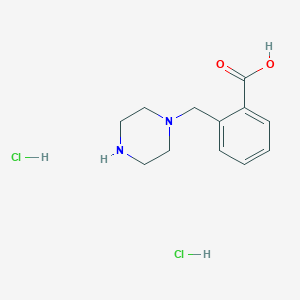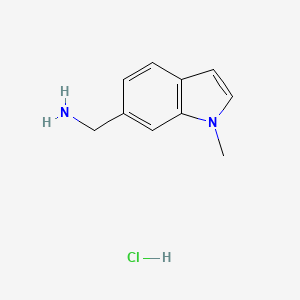![molecular formula C25H22F2NO7P B12512866 3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)
3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMoc) protecting group, a phosphonodifluoromethyl group, and a phenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine typically involves multiple steps One common method starts with the protection of the amino group of L-phenylalanine using the FMoc groupThe reaction conditions often require the use of bases like sodium hydride and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated peptide synthesizers is also common in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phosphonodifluoromethyl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can target the FMoc group, leading to its removal and the exposure of the amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is often employed for FMoc group removal.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Deprotected amino acids.
Substitution: Functionalized phenylalanine derivatives.
Applications De Recherche Scientifique
N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine involves its incorporation into peptides and proteins. The FMoc group protects the amino group during synthesis, preventing unwanted side reactions. The phosphonodifluoromethyl group can interact with enzymes and other proteins, potentially inhibiting their activity by mimicking natural substrates or binding to active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-FMoc-4-nitro-D-phenylalanine: Another FMoc-protected phenylalanine derivative with a nitro group instead of a phosphonodifluoromethyl group.
N-FMoc-4-fluoro-D-phenylalanine: Similar structure but with a fluorine atom on the phenyl ring.
Uniqueness
N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine is unique due to the presence of the phosphonodifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Propriétés
Formule moléculaire |
C25H22F2NO7P |
|---|---|
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34) |
Clé InChI |
XKWYQNFAGUNPJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)
![2-((4-Carbamoylphenyl)amino)-2-oxoethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12512788.png)
![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
![N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine](/img/structure/B12512792.png)
![2-[[2-[(Ethoxycarbonylamino)-oxomethyl]-3-oxobut-1-enyl]amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B12512796.png)

![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)
![4-Tert-butyl-2-{[(2-{[(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)imino]methyl}phenol](/img/structure/B12512818.png)


![[1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B12512838.png)
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12512847.png)
![2-[2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazole](/img/structure/B12512850.png)
